molecular formula C6H12ClNO B1471191 3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride CAS No. 1427356-35-1

3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride

Cat. No. B1471191
M. Wt: 149.62 g/mol
InChI Key: ULAWEAQFJOWZSR-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride is a chemical compound used in the synthesis of derivatives of Tolterodine and Oxybutynin, which are used in the treatment of urinary incontinence . The IUPAC name for this compound is (3-azabicyclo[3.1.0]hexan-1-yl)methanol hydrochloride .


Synthesis Analysis

The synthesis of 3-Azabicyclo[3.1.0]hexane derivatives has been achieved through various methods. One such method involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . Another approach involves the photochemical decomposition of CHF2-substituted pyrazolines . These methods have been reported to provide a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .


Molecular Structure Analysis

The molecular structure of 3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride can be represented by the InChI code: 1S/C6H11NO.ClH/c8-4-6-1-5(6)2-7-3-6;/h5,7-8H,1-4H2;1H . The molecular weight of this compound is 149.62 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride include a molecular weight of 149.62 .

Scientific Research Applications

Synthesis and Chemical Transformations

3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride serves as a critical intermediate in the synthesis of a diverse array of chemical structures, highlighting its versatility in organic chemistry. For instance, it has been used in the stereocontrolled synthesis of functionalized methano-bridged pyrrolidines, demonstrating a method to suppress competitive oxygen neighboring group participation in electrophilic addition-rearrangement routes (Krow et al., 2002). Similarly, novel methods for synthesizing 1-azabicyclo[3.1.0]hexane-3-ene derivatives through a three-component reaction highlight its eco-friendliness and efficiency, utilizing aryl aldehydes, malononitrile, and hydroxylamine hydrochloride in water (Ghorbani et al., 2016).

Advanced Organic Synthesis

The compound has also been pivotal in the development of stereoselective syntheses of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, involving rearrangements of iodides to alcohols and alcohols to fluorides initiated by Selectfluor and Deoxo-Fluor, respectively. This approach illustrates its critical role in creating complex organic molecules with potential pharmaceutical applications (Krow et al., 2004).

Novel Synthetic Pathways

Moreover, innovative synthetic methodologies utilizing 3-azabicyclo[3.1.0]hexane-1-methanol hydrochloride have been reported, such as the synthesis of N-Boc-2,3-methano-β-proline through an unusual rearrangement of a spirocyclic epoxide. This pathway opens new avenues for accessing previously challenging bicyclic structures (Adamovskyi et al., 2014). Additionally, the preparation of 3-azabicyclo[3.1.0]hexanes via insertion of cyclopropylmagnesium carbenoids into an intramolecular C–H bond adjacent to a nitrogen atom showcases a novel strategy for constructing these frameworks with high yields and potential for further derivatization (Kimura et al., 2015).

Asymmetric Synthesis and Biological Applications

The use of azabicyclo[3.1.0]hexane-1-ols in the asymmetric synthesis of biologically active compounds further exemplifies the compound's utility in creating pharmacologically relevant products. Through selective rearrangement and ring cleavage, these intermediates lead to pyrrolidinones and other optically active compounds, demonstrating the compound's significance in medicinal chemistry (Jida et al., 2007).

Safety And Hazards

The safety information available indicates that 3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride has a GHS07 pictogram and a signal word "Warning" . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-azabicyclo[3.1.0]hexan-1-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-4-6-1-5(6)2-7-3-6;/h5,7-8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAWEAQFJOWZSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride

CAS RN

1427356-35-1
Record name 3-azabicyclo[3.1.0]hexan-1-ylmethanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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